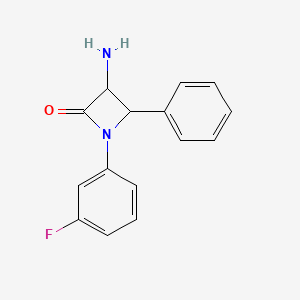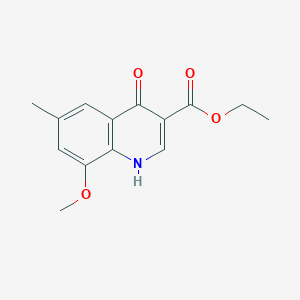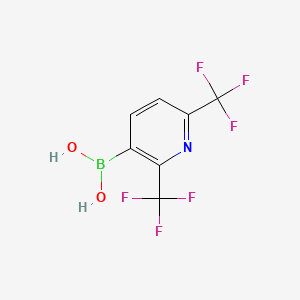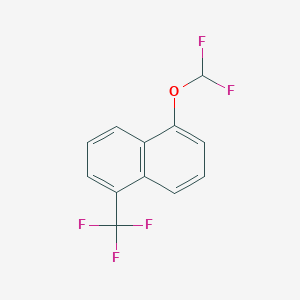
1-(Trifluoromethyl)naphthalene-3-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)naphthalene-3-acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further substituted with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-3-acetic acid typically involves the introduction of a trifluoromethyl group to a naphthalene derivative followed by the formation of the acetic acid functionality. One common method is the trifluoromethylation of naphthalene derivatives using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)naphthalene-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(Trifluoromethyl)naphthalene-3-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It is used in the production of agrochemicals and materials with specific properties such as increased hydrophobicity or thermal stability
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)naphthalene-3-acetic acid exerts its effects can vary depending on its application. In biological systems, the trifluoromethyl group can enhance the compound’s ability to interact with specific molecular targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The exact molecular pathways involved can differ based on the specific context of its use .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)naphthalene-2-acetic acid
- 1-(Trifluoromethyl)naphthalene-4-acetic acid
- 2-(Trifluoromethyl)naphthalene-3-acetic acid
Comparison: 1-(Trifluoromethyl)naphthalene-3-acetic acid is unique due to the specific positioning of the trifluoromethyl group and the acetic acid moiety on the naphthalene ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
Molecular Formula |
C13H9F3O2 |
|---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)11-6-8(7-12(17)18)5-9-3-1-2-4-10(9)11/h1-6H,7H2,(H,17,18) |
InChI Key |
DKVGQGYREBZNIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)
![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)
![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)

![6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11858720.png)



